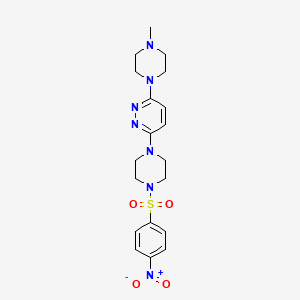

3-(4-Methylpiperazin-1-yl)-6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H25N7O4S and its molecular weight is 447.51. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zytotoxische Aktivität und Induktion der Apoptose

Diese Verbindung wurde hinsichtlich ihrer zytotoxischen Wirkung auf verschiedene Krebszelllinien untersucht. Insbesondere wurde sie gegen BT-474-, HeLa-, MCF-7-, NCI-H460- und HaCaT-Zellen getestet. Der 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromid (MTT)-Assay zeigte ihre Wirksamkeit bei der Hemmung der Zellviabilität. Unter den synthetisierten Analoga zeigte Verbindung 10ec die höchste Zytotoxizität mit einem IC50-Wert von 0,99 ± 0,01 μM gegen BT-474-Krebszellen .

Hemmung der Tubulinpolymerisation

Verbindung 10ec wurde auch auf ihre Fähigkeit zur Hemmung der Tubulinpolymerisation hin untersucht. Tubulin ist für die Mikrotubuli-Bildung entscheidend, die eine wichtige Rolle bei der Zellteilung und -struktur spielt. Durch das Anvisieren der Colchicin-Bindungsstelle von Tubulin stört diese Verbindung die Mikrotubuli-Dynamik und beeinflusst so die Zellprozesse .

Apoptosemechanismus

Biologische Studien haben den Apoptose-induzierenden Mechanismus von Verbindung 10ec weiter aufgeklärt. Techniken wie Acridinorange/Ethidiumbromid (AO/EB)-Färbung, DAPI-Färbung und Annexin V-FITC/Propidiumiodid-Färbung bestätigten die Apoptose in BT-474-Zellen. Darüber hinaus zeigte der Klonogen-Assay eine konzentrationsabhängige Hemmung der Koloniebildung durch 10ec. Die Durchflusszytometrieanalyse ergab, dass 10ec die Apoptose induzierte, indem es den Zellzyklus in der Sub-G1- und G2/M-Phase arretierte .

Arzneimittelähnliche Eigenschaften

In-silico-Studien zeigten, dass Sulfonylpiperazin-integrierte Triazol-Konjugate, einschließlich Verbindung 10ec, günstige arzneimittelähnliche Eigenschaften aufweisen. Diese Eigenschaften sind für die potenzielle Medikamentenentwicklung unerlässlich .

Zusammenfassend lässt sich sagen, dass 3-(4-Methylpiperazin-1-yl)-6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin vielversprechend in der Krebsforschung ist, da es zytotoxische, tubulinhemmende und apoptoseinduzierende Wirkungen zeigt. Forscher untersuchen weiterhin seine möglichen Anwendungen und optimieren seine Eigenschaften für die therapeutische Verwendung . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!

Biologische Aktivität

The compound 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2S with a molecular weight of approximately 366.46 g/mol. The structure features a pyridazine core substituted with piperazine rings and a nitrophenyl sulfonyl group, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that many piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperazine compounds can inhibit the growth of various bacterial strains and fungi. The introduction of nitrophenyl groups is commonly associated with enhanced antimicrobial activity due to their electron-withdrawing effects, which may increase the reactivity of the compound against microbial targets .

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine | Antibacterial | E. coli, S. aureus |

| Piperazine derivatives | Antifungal | Candida albicans |

| 4-(4-Nitrophenyl)piperazine | Antimicrobial | Various pathogens |

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, piperazine compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

In vitro studies have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines, suggesting that the compound may also possess anticancer properties.

The biological activity of 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with piperazine moieties often act as enzyme inhibitors, targeting pathways essential for microbial growth or cancer cell survival.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, further contributing to their antimicrobial and anticancer effects.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives against E. coli and S. aureus, demonstrating that modifications in substituents significantly affected potency .

- Anticancer Properties : Another research focused on a series of piperazine-based compounds and their effects on breast cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis through caspase activation .

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O4S/c1-22-8-10-23(11-9-22)18-6-7-19(21-20-18)24-12-14-25(15-13-24)31(29,30)17-4-2-16(3-5-17)26(27)28/h2-7H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIKEMNEASUVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.